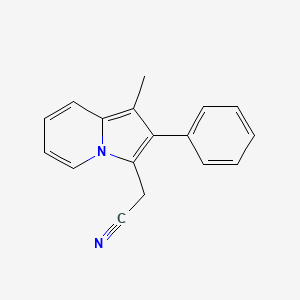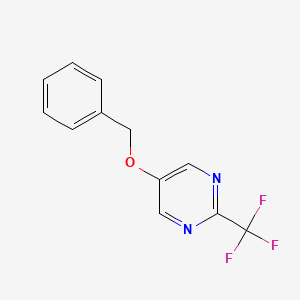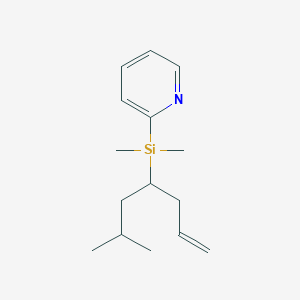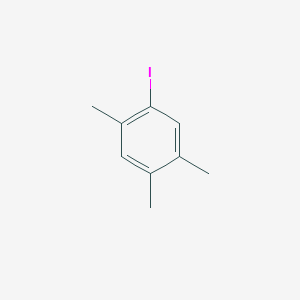![molecular formula C12H11NO3S B11864753 [(6-Methoxyquinolin-4-yl)sulfanyl]acetic acid CAS No. 5450-23-7](/img/structure/B11864753.png)
[(6-Methoxyquinolin-4-yl)sulfanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-((6-Methoxyquinolin-4-yl)thio)acetic acid typically involves the reaction of 6-methoxyquinoline with thioacetic acid under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity .
化学反応の分析
2-((6-Methoxyquinolin-4-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioacetic acid moiety to a thiol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2-((6-Methoxyquinolin-4-yl)thio)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 2-((6-Methoxyquinolin-4-yl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. The thioacetic acid moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition . These interactions can disrupt cellular processes and contribute to the compound’s biological activity.
類似化合物との比較
2-((6-Methoxyquinolin-4-yl)thio)acetic acid can be compared with other quinoline derivatives, such as:
Quinine: A naturally occurring alkaloid with antimalarial properties.
Chloroquine: A synthetic derivative used as an antimalarial drug.
Quinacrine: Another synthetic derivative with antimalarial and anticancer properties.
The uniqueness of 2-((6-Methoxyquinolin-4-yl)thio)acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
特性
CAS番号 |
5450-23-7 |
|---|---|
分子式 |
C12H11NO3S |
分子量 |
249.29 g/mol |
IUPAC名 |
2-(6-methoxyquinolin-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C12H11NO3S/c1-16-8-2-3-10-9(6-8)11(4-5-13-10)17-7-12(14)15/h2-6H,7H2,1H3,(H,14,15) |
InChIキー |
ONLXPKBWQNEVFR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(E)-6-Methyl-2-styrylbenzo[b]thiophene](/img/structure/B11864711.png)





![1-[(2,4-Dihydroxy-6-methylphenyl)methyl]azepan-2-one](/img/structure/B11864745.png)
